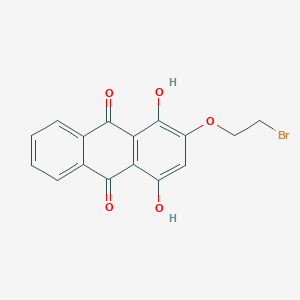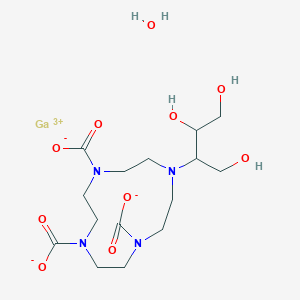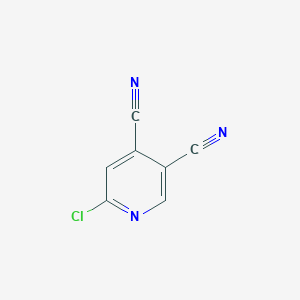
Fmoc-Alg(Z)2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Alg(Z)2-OH: is a compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Alg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced to protect the amino group, while the Z groups protect the guanidino group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the protected arginine is coupled to a growing peptide chain on a solid support .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Fmoc-Alg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
科学的研究の応用
Chemistry: Fmoc-Alg(Z)2-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues in a controlled manner, which is essential for studying protein structure and function .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. In medicine, these peptides can be used in the development of therapeutic agents and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
作用機序
The mechanism of action of Fmoc-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and Z protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once incorporated into a peptide, the protecting groups are removed to yield the final product. The molecular targets and pathways involved depend on the specific peptide sequence and its biological activity .
類似化合物との比較
Fmoc-Arg(Pbf)-OH: Another arginine derivative with different protecting groups.
Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl (Boc) groups for protection.
Uniqueness: Fmoc-Alg(Z)2-OH is unique due to its specific combination of Fmoc and Z protecting groups, which offer distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique advantages due to its specific protecting groups. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool in scientific research and pharmaceutical development.
特性
分子式 |
C35H32N4O8 |
|---|---|
分子量 |
636.6 g/mol |
IUPAC名 |
(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1 |
InChIキー |
XCMJTCOTFNNPLQ-PMERELPUSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)




![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)

![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)



![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)


